An In-depth Technical Guide to the Synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2
An In-depth Technical Guide to the Synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic analog of Prostaglandin A2. Due to the limited publicly available information on the direct synthesis of this specific molecule, this guide outlines a chemically sound route derived from the well-established synthesis of its close structural relative, latanoprost, which shares the identical ω-side chain.
The proposed synthesis commences with the renowned Corey lactone diol, a cornerstone in prostaglandin synthesis. The pathway proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains, followed by a key oxidation and dehydration sequence to establish the characteristic α,β-unsaturated ketone of the Prostaglandin A series. This guide offers detailed experimental protocols for the pivotal transformations, summarizes relevant quantitative data, and provides visualizations of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the target molecule and essential reagents.
Table 1: Physicochemical Properties of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 [1][2]
| Property | Value |
| Molecular Formula | C₂₃H₃₀O₄ |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 130209-80-2 |
| Appearance | A solution in methyl acetate |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Table 2: Properties of Key Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Corey Lactone Diol | C₁₁H₁₄O₄ | 210.23 | Chiral starting material |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | C₁₂H₁₇O₄P | 256.23 | Precursor for the ω-chain |
| Diisobutylaluminium Hydride (DIBAL-H) | C₈H₁₉Al | 142.22 | Reducing agent for lactone to lactol |
| (4-carboxybutyl)triphenylphosphonium bromide | C₂₃H₂₄BrO₂P | 455.31 | Precursor for the α-chain (Wittig reagent) |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | - | - | Oxidizing agent |
Proposed Synthesis Pathway
The synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 can be envisioned in five main stages starting from the commercially available Corey lactone diol:
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Oxidation of the Primary Alcohol: The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde (the "Corey aldehyde").
-
Introduction of the ω-Chain: A Horner-Wadsworth-Emmons reaction is employed to introduce the 17-phenyl trinor side chain.
-
Reduction of the Enone: The resulting enone is stereoselectively reduced to the corresponding allylic alcohol.
-
Formation of the Lactol and Introduction of the α-Chain: The lactone is reduced to a lactol, followed by a Wittig reaction to introduce the carboxylic acid-containing α-chain, yielding a Prostaglandin F₂α analog.
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Conversion to Prostaglandin A₂ Analog: The PGF₂α analog is oxidized to a PGE₂ analog, which is then dehydrated to afford the final 17-phenyl trinor-13,14-dihydro Prostaglandin A₂.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of latanoprost and other prostaglandin analogs. Researchers should optimize these conditions for the specific target molecule.
Stage 1: Oxidation of Corey Lactone Diol to Corey Aldehyde
-
Reaction: Selective oxidation of the primary alcohol to an aldehyde.
-
Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of Corey lactone diol (1.0 eq.) in DCM.
-
After stirring for 45 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.
-
Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction
-
Reaction: Formation of the enone intermediate by reacting the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.
-
Protocol:
-
To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.05 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]
-
Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[3]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
-
Stage 3: Stereoselective Reduction of the Enone
-
Reaction: Reduction of the C-15 ketone to the desired (S)-alcohol.
-
Protocol (Corey-Bakshi-Shibata Reduction):
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq.) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.1 eq.) dropwise.
-
Stir for 15 minutes, then add a solution of the enone intermediate (1.0 eq.) in THF.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Stage 4: Lactone Reduction and Wittig Reaction
-
Reaction: Conversion of the lactone to a lactol, followed by the introduction of the α-chain.
-
Protocol:
-
Lactone Reduction: Dissolve the PGF₂α precursor (1.0 eq.) in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes) dropwise. Stir at -78 °C for 1 hour. Quench with methanol and then a saturated aqueous solution of sodium potassium tartrate. Extract the product with ethyl acetate.
-
Wittig Reaction: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq.) in anhydrous THF and add potassium tert-butoxide (5.0 eq.). Stir at room temperature for 30 minutes to form the ylide. Cool the ylide solution to -20 °C and add the lactol intermediate from the previous step. Allow the reaction to slowly warm to room temperature and stir overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.
-
Stage 5: Conversion to the Prostaglandin A₂ Analog
-
Reaction: Selective oxidation of the C-9 alcohol to a ketone (PGE₂ analog), followed by dehydration.
-
Protocol:
-
Jones Oxidation: Dissolve the PGF₂α analog (1.0 eq.) in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists.[4][5][6][7] Quench the reaction with isopropanol. Remove the acetone under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the PGE₂ analog.
-
Dehydration: Dissolve the PGE₂ analog in a suitable solvent (e.g., THF or ethanol). For acid-catalyzed dehydration, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir at room temperature or with gentle heating. For base-catalyzed dehydration, a non-nucleophilic base can be used.[8][9][10][11][12][13] Monitor the reaction by TLC or HPLC until the starting material is consumed. Purify the final product, 17-phenyl trinor-13,14-dihydro Prostaglandin A₂, by column chromatography.[14][15][16][17][18]
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of dehydration and isomerization of prostaglandins E 1 and E 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
